molecular formula C23H24FN3O4 B11002157 N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B11002157
M. Wt: 425.5 g/mol
InChI Key: GCIULFBUCXMCFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide, often referred to as Compound X , is a synthetic organic molecule. Its complex structure combines an indole ring, a pyridine ring, and a butanamide moiety. Let’s break it down:

    Indole Ring: The indole ring is a common structural motif found in various natural products, pharmaceuticals, and biologically active compounds.

    Pyridine Ring: The pyridine ring contributes to the compound’s aromaticity and reactivity.

    Butanamide Moiety: The butanamide group adds flexibility and functionalization possibilities.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: Compound X is typically synthesized through a multistep process. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine (e.g., tryptamine) to form the indole core. Subsequent functionalization and coupling steps yield the final compound.

Industrial Production::
  • Industrial-scale production methods are proprietary and not widely disclosed. the compound’s complexity suggests that it may not be produced on a large scale.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the indole moiety can lead to diverse products.

    Reduction: Reduction of the carbonyl group in the butanamide can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can modify the indole or pyridine rings.

Common reagents include:

    Oxidants: KMnO₄, PCC

    Reductants: NaBH₄, LiAlH₄

    Nucleophiles: Grignard reagents, amines

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X has garnered interest in several fields:

    Medicine: It exhibits potential as an anticancer agent due to its unique structure and interactions with cellular targets.

    Neuroscience: Researchers explore its effects on neurotransmitter receptors.

    Chemical Biology: It serves as a probe for studying protein–ligand interactions.

Mechanism of Action

  • Compound X likely interacts with specific receptors or enzymes, affecting cellular processes.
  • Molecular targets may include kinases, GPCRs, or transcription factors.
  • Pathways involved could include cell cycle regulation, apoptosis, or signal transduction.

Comparison with Similar Compounds

    Similar Compounds: Analogous indole-based molecules with diverse substituents.

    Uniqueness: Compound X’s fluorine substitution and specific amide functionality set it apart.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H24FN3O4/c1-30-20-6-4-15(12-21(20)31-2)25-22(28)7-8-23(29)27-10-9-19-17(13-27)16-11-14(24)3-5-18(16)26-19/h3-6,11-12,26H,7-10,13H2,1-2H3,(H,25,28)

InChI Key

GCIULFBUCXMCFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC

Origin of Product

United States

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